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Compound of Interest

Compound Name: Methaniazide

Cat. No.: B076274

Disclaimer: Limited direct pharmacological data for Methaniazide sodium salt is publicly
available. This guide provides a detailed profile inferred from its parent compound, isoniazid
(INH), a cornerstone in tuberculosis treatment. Methaniazide is a derivative of isoniazid and is
presumed to share a similar mechanism of action.

Introduction

Methaniazide sodium salt is an antibiotic that has been historically used in the treatment of
tuberculosis. It is a chemical derivative of methanesulfonic acid and isoniazid.[1] Structurally, it
is thought to act as a prodrug, similar to isoniazid, releasing the active component to exert its
antimycobacterial effect. This document outlines the inferred pharmacological profile of
Methaniazide sodium salt, intended for researchers, scientists, and drug development
professionals.

Pharmacological Profile
Mechanism of Action

Methaniazide sodium salt, like isoniazid, is believed to be a prodrug that requires activation by
the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, it is converted into a
series of reactive species. These reactive intermediates, including an isonicotinic acyl radical,
subsequently form a covalent adduct with nicotinamide adenine dinucleotide (NAD+). This
adduct potently inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a critical enzyme
in the fatty acid synthase Il (FAS-II) system of Mycobacterium tuberculosis, which is essential
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for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are
major components of the mycobacterial cell wall, providing structural integrity and contributing
to the pathogen's virulence. The inhibition of mycolic acid synthesis disrupts the cell wall
integrity, leading to bacterial cell death. This action is most effective against actively dividing
mycobacteria.

Pharmacodynamics

The primary pharmacodynamic effect of Methaniazide sodium salt is bactericidal activity
against susceptible strains of Mycobacterium tuberculosis. The potency of isoniazid derivatives
is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the
lowest concentration of the drug that prevents visible growth of the bacteria. While specific MIC
values for Methaniazide sodium salt are not readily available, studies on other isoniazid
derivatives have shown potent anti-tubercular activity, with some compounds exhibiting even
greater potency than isoniazid itself. For instance, certain isoniazid-based pyridazinone
derivatives have demonstrated MIC values as low as 1.562 pg/mL against the Mtb H37Rv
strain, which is an improvement over isoniazid's MIC of 3.125 pg/mL in the same study.[2][3]

Pharmacokinetics

The pharmacokinetic profile of Methaniazide sodium salt is expected to be largely influenced
by the properties of isoniazid.

o Absorption: Isoniazid is rapidly and completely absorbed after oral administration.
 Distribution: It is distributed widely throughout the body, including into the cerebrospinal fluid.

o Metabolism: Isoniazid undergoes metabolism in the liver, primarily through acetylation by the
N-acetyltransferase 2 (NAT2) enzyme. The rate of this acetylation is subject to genetic
polymorphism, leading to "slow" and "fast" acetylator phenotypes, which can significantly
impact drug exposure and potential toxicity.

o Excretion: The metabolites and a portion of the unchanged drug are primarily excreted in the
urine.

Data Presentation
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The following tables summarize key quantitative data for isoniazid and its derivatives, which

can be used as a reference for the expected profile of Methaniazide sodium salt.

Table 1: Inferred Pharmacokinetic Parameters of Methaniazide Sodium Salt (based on

Isoniazid data)

Parameter

Slow Acetylators

Fast Acetylators

General Population

Maximum Plasma

Varies by acetylator

) Higher Lower
Concentration (Cmax) status
Time to Maximum
) ~1-2 hours ~1-2 hours ~1-2 hours

Concentration (Tmax)
Area Under the Curve o ) Reflects clearance

Significantly Higher Lower )
(AUC) differences
Elimination Half-life ) o

2-5 hours 0.5-1.6 hours Bimodal distribution
(tv2)

) o High, may be affected
Bioavailability ~80-95% ~80-95%
by food
) Slower acetylation by Faster acetylation by Primarily hepatic

Metabolism _

NAT2 NAT2 acetylation

o o Higher proportion of
) Primarily renal, as Primarily renal, as S

Excretion acetylisoniazid in fast

metabolites

metabolites

acetylators

Table 2: Minimum Inhibitory Concentration (MIC) of Isoniazid and its Derivatives against M.

tuberculosis H37Rv
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Compound MIC (pg/mL)
Isoniazid (INH) 3.125
Pyrazinamide (PYZ) 3.125

IBP19 (Isoniazid Derivative) 1.562

IBP21 (Isoniazid Derivative) 1.562

IBP22 (Isoniazid Derivative) 1.562

IBP29 (Isoniazid Derivative) 1.562
Isoniazid-1,2,3-triazole hybrid 1.56
Isonicotinoylhydrazide derivative 4

Data sourced from comparative studies of isoniazid derivatives.[2][3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate
the pharmacological profile of an anti-tuberculosis agent like Methaniazide sodium salt.

In Vitro Susceptibility Testing: Broth Microdilution for
MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against M.
tuberculosis.[6]

o Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable
solvent (e.g., DMSO). Serial two-fold dilutions are then made in Middlebrook 7H9 broth in a
96-well microtiter plate to achieve the desired final concentration range.

 Inoculum Preparation:M. tuberculosis colonies are harvested from a fresh culture on
Léwenstein-Jensen medium. The colonies are transferred to a tube containing sterile water
with 0.05% Tween 80 and glass beads. The suspension is vortexed to create a
homogeneous mixture. The turbidity is then adjusted to match a McFarland 0.5 standard.
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 Inoculation and Incubation: Each well of the microtiter plate, containing the drug dilutions and
controls (growth and sterility controls), is inoculated with the prepared bacterial suspension.
The plate is then incubated at 37°C for 7 days.

o Addition of Indicator and Reading: After 7 days of incubation, a resazurin solution is added to
each well. The plate is re-incubated for 24-48 hours. A color change from blue (resazurin) to
pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest
concentration of the agent that prevents this color change (the well remains blue).[6]

In Vivo Efficacy Testing: Mouse Model of Tuberculosis

This protocol outlines a common in vivo model to assess the efficacy of anti-tuberculosis
compounds.[7][8]

Animal Model: BALB/c or C57BL/6 mice are commonly used due to their resistance to M.
tuberculosis, which allows for the development of a chronic infection model.[7]

« Infection: Mice are infected with a low dose of M. tuberculosis (e.g., H37Rv strain) via
aerosol exposure to establish a pulmonary infection.

o Treatment Regimen: Treatment with the test compound (e.g., Methaniazide sodium salt) is
initiated at a specified time post-infection (e.g., 14 or 35 days for subacute or chronic
models, respectively). The compound is administered daily via oral gavage for a defined
period (e.g., 4 to 8 weeks).[9]

» Efficacy Assessment: The primary endpoint is the bacterial load in the lungs and spleen. At
various time points during and after treatment, cohorts of mice are euthanized, and their
organs are homogenized. The homogenates are serially diluted and plated on selective agar
(e.g., Middlebrook 7H11). The plates are incubated, and the number of colony-forming units
(CFU) is determined. A significant reduction in CFU in treated mice compared to an
untreated control group indicates drug efficacy. Body weight can also be used as a rapid,
preliminary indicator of drug efficacy.[10]

Mandatory Visualizations
Inferred Signaling Pathway of Methaniazide Sodium Salt
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Caption: Inferred activation and mechanism of action of Methaniazide.
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Experimental Workflow for Anti-Tuberculosis Drug
Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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